molecular formula C5H3ClFNO2S B1444762 5-Fluoropyridine-2-sulfonyl chloride CAS No. 1060802-47-2

5-Fluoropyridine-2-sulfonyl chloride

Cat. No.: B1444762
CAS No.: 1060802-47-2
M. Wt: 195.6 g/mol
InChI Key: YPUCBCYWMHYLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropyridine-2-sulfonyl chloride is an organofluorine compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives followed by sulfonylation. One common method is the diazotization of 2-aminopyridine derivatives followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The resulting fluoropyridine can then be treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination and sulfonylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and may require the presence of a base such as triethylamine (TEA) to facilitate the reaction.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonyl thiols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

5-Fluoropyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including potential drugs for the treatment of various diseases.

    Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with advanced properties.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions that result in the modification of the target molecule. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    5-Chloropyridine-2-sulfonyl chloride: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and the properties of the resulting products.

    5-Bromopyridine-2-sulfonyl chloride: Similar to the chlorinated derivative but with a bromine atom, leading to different reactivity and applications.

Uniqueness

5-Fluoropyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group

Properties

IUPAC Name

5-fluoropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUCBCYWMHYLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733755
Record name 5-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-47-2
Record name 5-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoropyridine-2-sulfonyl chloride
Reactant of Route 2
5-Fluoropyridine-2-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Fluoropyridine-2-sulfonyl chloride
Reactant of Route 4
5-Fluoropyridine-2-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Fluoropyridine-2-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Fluoropyridine-2-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.